![molecular formula C13H18Cl2N4 B1455727 3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1354953-37-9](/img/structure/B1455727.png)
3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Overview
Description
“3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a chemical compound with the linear formula C13H18Cl2N4 . It is used as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate , an oral hypoglycaemic agent that is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . The target compounds were synthesized in excellent yields under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is represented by the linear formula C13H18Cl2N4 . Further details about its molecular structure can be obtained from NMR spectroscopy and other analytical methods .Chemical Reactions Analysis
The synthesis of “3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” involves several chemical reactions, including the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” can be determined using various analytical methods. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .Scientific Research Applications
Synthesis of Sitagliptin Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of Sitagliptin , a novel antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . Sitagliptin improves the body’s ability to lower high blood glucose levels and is a significant component of the medication Januvia, which has a substantial market presence.
Anti-Cancer Studies
Derivatives of this compound have been synthesized and shown promising results in anti-cancer studies . These derivatives exhibit antiproliferative action against human colon cancer cell lines, indicating potential for development into anticancer agents.
Contamination Analysis in Pharmaceuticals
The compound has been used in analytical methods to determine the presence of N-nitrosamines, specifically N-nitroso-triazolopyrazine (NTTP), in Sitagliptin drug products . This is crucial for ensuring the safety and efficacy of pharmaceuticals.
Development of Focused Small Molecule Libraries
Focused small molecule libraries containing this compound have been developed for various applications, including medicinal chemistry . These libraries can be used to screen for compounds with specific biological activities.
c-Met Kinase Inhibition
Some derivatives of this compound have been discovered as potential c-Met kinase inhibitors, which are important in the treatment of certain types of cancer . These derivatives have shown effectiveness against various cancer cell lines and could lead to new cancer therapies.
Antibacterial Activity
Recent studies have synthesized novel triazolopyrazine derivatives, including this compound, to assess their antibacterial activity . The findings suggest potential applications in developing new antibacterial drugs.
Fluorescent Probes
The heterocyclic structure of this compound makes it suitable for use as a fluorescent probe in biochemical research . This application is valuable for studying biological processes and molecular interactions.
Polymer Construction for Solar Cells
Derivatives of this compound have been incorporated into polymers used in solar cells . This application takes advantage of the compound’s structural properties to enhance the efficiency of solar energy conversion.
Mechanism of Action
As a pharmaceutical intermediate in the preparation of Sitagliptin phosphate, “3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” contributes to the mechanism of action of Sitagliptin. Sitagliptin is an oral hypoglycaemic agent that works by inhibiting dipeptidyl peptidase-4, which is used in the treatment of type 2 diabetes .
Safety and Hazards
properties
IUPAC Name |
3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)6-7-12-15-16-13-10-14-8-9-17(12)13;;/h1-5,14H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGOVQKHMHIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCC3=CC=CC=C3)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenylethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.